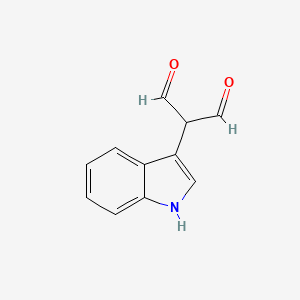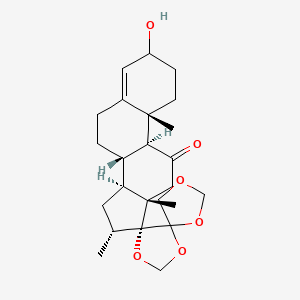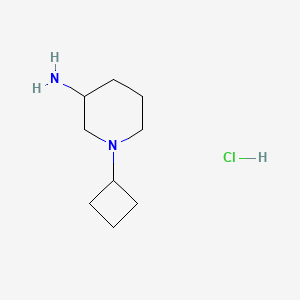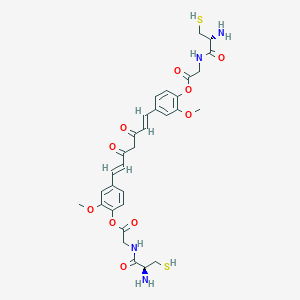
Di-O-cysteinyl-glycinoyl Curcu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-O-cysteinyl-glycinoyl Curcu is a synthetic compound derived from curcumin, the active ingredient in turmeric. This compound is formed by the conjugation of two cysteine molecules and one glycine molecule with curcumin. It has been studied for its potential therapeutic applications, particularly in the fields of neurology and oncology .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-O-cysteinyl-glycinoyl Curcu involves the conjugation of curcumin with cysteine and glycine. The process typically starts with the activation of curcumin, followed by the addition of cysteine and glycine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, with the presence of coupling agents like 1-hydroxybenzotriazole (HOBt) and N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and crystallization .
化学反应分析
Types of Reactions
Di-O-cysteinyl-glycinoyl Curcu undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break these disulfide bonds, reverting the compound to its original form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the curcumin moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Reversion to the original thiol-containing compound.
Substitution: Formation of substituted curcumin derivatives.
科学研究应用
Chemistry: Used as a model compound for studying peptide conjugation and curcumin chemistry.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting tumor cells and inducing apoptosis.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems
作用机制
The mechanism of action of Di-O-cysteinyl-glycinoyl Curcu involves multiple pathways:
Antioxidant Activity: The compound acts as a scavenger of reactive oxygen species (ROS), reducing oxidative stress in cells.
Anti-inflammatory Effects: It modulates the activity of various signaling molecules involved in inflammation, such as nuclear factor-kappa B (NF-κB).
Anticancer Properties: The compound induces apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-2 .
相似化合物的比较
Di-O-cysteinyl-glycinoyl Curcu can be compared with other curcumin derivatives:
Di-O-glycinoyl Curcumin: Similar in structure but lacks cysteine residues, resulting in different biological activities.
Di-O-piperoyl Curcumin: Contains piperoyl groups instead of cysteine and glycine, showing higher anticancer potential in some studies.
Tetrahydrocurcumin: A reduced form of curcumin with enhanced bioavailability but different pharmacological properties
Conclusion
This compound is a promising compound with diverse applications in scientific research and medicine. Its unique structure and properties make it a valuable tool for studying curcumin chemistry and developing new therapeutic agents.
属性
分子式 |
C31H36N4O10S2 |
|---|---|
分子量 |
688.8 g/mol |
IUPAC 名称 |
[4-[(1E,6E)-7-[4-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]oxy-3-methoxyphenyl]-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenyl] 2-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]acetate |
InChI |
InChI=1S/C31H36N4O10S2/c1-42-26-11-18(5-9-24(26)44-28(38)14-34-30(40)22(32)16-46)3-7-20(36)13-21(37)8-4-19-6-10-25(27(12-19)43-2)45-29(39)15-35-31(41)23(33)17-47/h3-12,22-23,46-47H,13-17,32-33H2,1-2H3,(H,34,40)(H,35,41)/b7-3+,8-4+/t22-,23+ |
InChI 键 |
INJRLMWCICXIDY-ZEXWEROGSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OC(=O)CNC(=O)[C@@H](N)CS)OC)OC(=O)CNC(=O)[C@H](N)CS |
规范 SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC(=O)CNC(=O)C(CS)N)OC)OC(=O)CNC(=O)C(CS)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


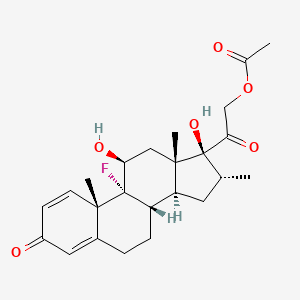
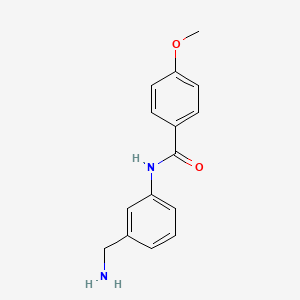
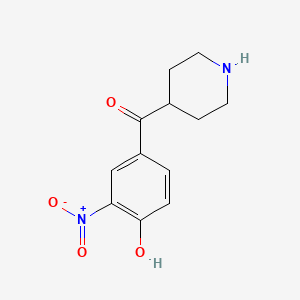

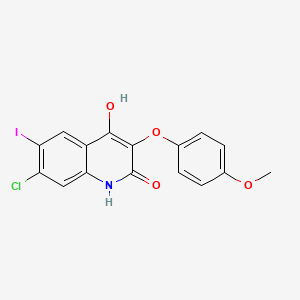
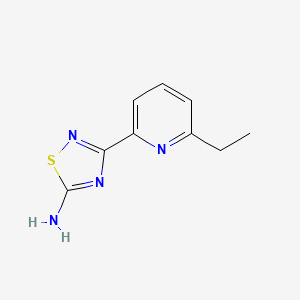
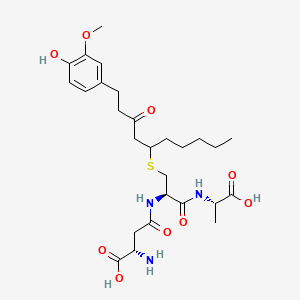
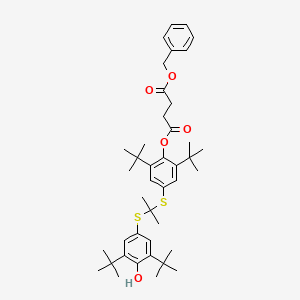
![1-(4-Chlorophenyl)-5-[6-[[4-[(4-chlorophenyl)amino]-6-[(1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3,5-triazin-2-yl]amino]hexyl]biguanide D-Gluconic Acid Salt](/img/structure/B13860337.png)
![2-Bromo-1-[2-(bromomethyl)phenyl]ethanone](/img/structure/B13860353.png)
![2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}ethanol](/img/structure/B13860357.png)
